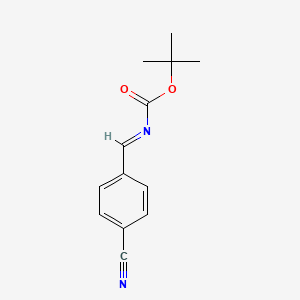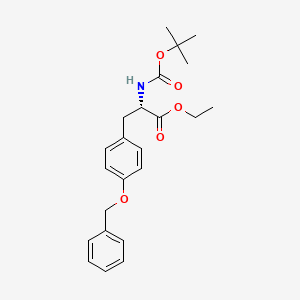
5-アザシチジン 5'-二リン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azacytidine 5’-Diphosphate is a pyrimidine nucleoside analog that has been extensively studied for its potential therapeutic applications, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia . This compound is a derivative of 5-Azacytidine, which is known for its ability to incorporate into RNA and DNA, disrupting their normal functions and inhibiting protein synthesis .
科学的研究の応用
5-Azacytidine 5’-Diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a chemical probe to study nucleic acid metabolism and epigenetic modifications.
Biology: The compound is employed in research on RNA and DNA synthesis and function.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azacytidine 5’-Diphosphate typically involves the phosphorylation of 5-Azacytidine. The process begins with the conversion of 5-Azacytidine to its monophosphate form using uridine-cytidine kinase. This is followed by further phosphorylation to the diphosphate form by pyrimidine monophosphate and diphosphate kinases .
Industrial Production Methods: Industrial production of 5-Azacytidine 5’-Diphosphate involves large-scale chemical phosphorylation processes. These methods ensure the production of highly pure 5-Azacytidine with minimal degradation products, suitable for prolonged intravenous infusions .
化学反応の分析
Types of Reactions: 5-Azacytidine 5’-Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like ammonia or amines.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Azacytidine 5’-Diphosphate .
作用機序
The mechanism of action of 5-Azacytidine 5’-Diphosphate involves two primary pathways:
Incorporation into RNA and DNA: The compound is incorporated into RNA and DNA, disrupting their normal functions and inhibiting protein synthesis.
Inhibition of DNA Methyltransferase: 5-Azacytidine 5’-Diphosphate inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes.
類似化合物との比較
5-Aza-2’-Deoxycytidine (Decitabine): Another pyrimidine nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Cytidine: A naturally occurring nucleoside that serves as a building block for RNA.
Uniqueness: 5-Azacytidine 5’-Diphosphate is unique due to its dual mechanism of action, involving both incorporation into nucleic acids and inhibition of DNA methyltransferase. This dual action makes it particularly effective in the treatment of certain cancers .
特性
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O11P2/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(22-6)1-21-25(19,20)23-24(16,17)18/h2-6,13-14H,1H2,(H,19,20)(H2,9,11,15)(H2,16,17,18)/t3-,4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDGRDHJHINET-KVTDHHQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2226-73-5 |
Source


|
| Record name | 4-Amino-1-[5-O-[hydroxy(phosphonooxy)phosphinyl]-β-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2226-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










